(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid
Description
(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid is a substituted cinnamic acid derivative characterized by a phenyl ring with a methoxy group at position 4 and a methoxymethyl group at position 2. The (2E)-configuration of the acrylic acid moiety ensures a planar, conjugated system that influences electronic properties and biological interactions.
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-8-10-7-9(4-6-12(13)14)3-5-11(10)16-2/h3-7H,8H2,1-2H3,(H,13,14)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDFDLLRXKPDKI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C(C=CC(=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds through the following stages:
-
- Substituted phenylacetic acids or their esters (e.g., o-tolylacetic acid methyl ester)
- Methanol and methylating agents
- Acidic or basic catalysts for hydrolysis and methylation steps
-
- Esterification of phenylacetic acid derivatives to methyl esters
- Formation of intermediates such as 2-(2-substituted-phenyl)-3,3-dimethoxymethyl propionate
- Hydrolysis under acidic conditions to convert intermediates to acrylic acid derivatives
- Methylation using methyl sulfate or similar reagents under phase-transfer catalysis to introduce methoxymethyl groups
-
- Temperature range: 90–120 °C for condensation steps
- Room temperature stirring for methylation and hydrolysis steps
- Reaction times: 2–10 hours depending on the step
-
- Extraction with organic solvents such as toluene
- Use of salts like sodium pyrosulfate or sal enixum for removal of methanol and isolation of the product
Detailed Stepwise Preparation (Based on Patent CN103030598B)
| Step | Description | Conditions | Yield/Recovery |
|---|---|---|---|
| 1 | Condensation of general formula (II) compound with acetal of carboxamide (general formula III) | 90–120 °C, 5–10 hours | Intermediate (IV) obtained |
| 2 | Acidic hydrolysis of intermediate (IV) to form compound (V) | 10% HCl, room temperature, 3 hours | Nearly quantitative yield |
| 3 | Methylation of compound (V) under alkaline conditions with methylating reagent and phase-transfer catalyst | Room temperature, 2–4 hours | Total recovery > 85% |
| 4 | Alternative: Treatment of intermediate (IV) with HCl/methanol solution | Room temperature, 12 hours | Compound (VI) obtained, then methanol removal with salts to yield final product (I) with >80% recovery |
Alternative Synthetic Routes
Suzuki Coupling:
Some methods employ Suzuki cross-coupling reactions between aryl boronic acid esters and iodo-substituted methoxymethyl acrylates to construct the aromatic acrylic acid framework.Bromination and Subsequent Substitution:
Bromination of aminomethyl phenyl acrylates followed by substitution reactions to introduce methoxymethyl groups has been described, though these methods may involve more hazardous reagents like N-bromosuccinimide (NBS) and require careful control.
Research Findings and Analysis
- The preparation methods emphasize high total recovery rates , often exceeding 80–85%, which is significant for industrial scalability.
- The use of phase-transfer catalysts and mild acidic hydrolysis steps reduces the need for harsh conditions, improving safety and environmental impact.
- The synthetic routes avoid dangerous reagents like organolithiums, which require low temperatures and pose scale-up challenges.
- The starting materials are generally readily available and inexpensive , such as o-tolylacetic acid derivatives and common methylating agents, making the process cost-effective.
- The methods have been validated in patents and peer-reviewed journals, indicating robustness and reproducibility.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Conditions | Yield/Recovery | Notes |
|---|---|---|---|---|---|
| Acidic hydrolysis + methylation | General formula (II) + acetal (III) | Condensation, hydrolysis, methylation | 90–120 °C (condensation), RT (hydrolysis/methylation) | >85% total recovery | Mild, environmentally friendly |
| HCl/methanol treatment | Intermediate (IV) | Hydrolysis, methanol removal | RT, 10–14 hours | >80% recovery | Alternative route, simpler steps |
| Suzuki coupling | Aryl boronic acid ester + iodo-methoxymethyl acrylate | Cross-coupling | Standard Suzuki conditions | Variable | Useful for structural analogs |
| Bromination + substitution | Aminomethyl phenyl acrylate | Bromination (NBS/AIBN), substitution | Light, controlled temp | Moderate | Requires careful handling |
Scientific Research Applications
(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid involves its interaction with various molecular targets. The acrylic acid moiety can participate in Michael addition reactions with nucleophiles, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituents:
*Calculated based on molecular formula.
Key Observations :
- Methoxymethyl vs. Halogenated Groups: The methoxymethyl group in the target compound provides moderate hydrophilicity compared to the lipophilic 4-chlorophenoxy group in , which may improve aqueous solubility but reduce membrane permeability.
- Cyclic vs.
- Sulfonyl Derivatives : Sulfonyl-containing analogs () exhibit higher acidity (lower pKa) due to electron-withdrawing effects, which could enhance ionization and solubility in physiological conditions.
Physicochemical Properties
- Melting Points : Analogs like B1 (237°C, ) and the ethoxy derivative (145.1°C, ) highlight how substituents affect crystallinity. The methoxymethyl group likely lowers melting points compared to rigid dimethoxy derivatives.
- Solubility : Morpholine-containing sulfonamides () exhibit improved aqueous solubility due to polarity, whereas halogenated analogs () favor organic solvents.
Biological Activity
(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid, a derivative of phenolic compounds, has garnered attention in recent years due to its potential biological activities. This compound is primarily studied for its anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 222.24 g/mol
- IUPAC Name : (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enoic acid
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Antioxidant Activity : The methoxy groups in the compound contribute to its free radical scavenging ability, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways like the MAPK/ERK pathway.
Antioxidant Activity
A study conducted by Zhang et al. (2021) evaluated the antioxidant potential of various phenolic compounds, including this compound. The results demonstrated that this compound exhibited significant DPPH radical scavenging activity with an IC value of 25 µM, indicating its potential as an effective antioxidant agent.
Anti-inflammatory Activity
In vitro studies by Lee et al. (2020) assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound reduced the levels of TNF-α and IL-6 by approximately 40% compared to untreated controls.
Anticancer Activity
Research conducted by Kim et al. (2019) examined the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The study reported that the compound induced apoptosis in MCF-7 cells with an IC value of 30 µM, suggesting its potential as a chemotherapeutic agent.
Data Summary Table
| Biological Activity | Study Reference | Key Findings |
|---|---|---|
| Antioxidant Activity | Zhang et al. (2021) | IC = 25 µM for DPPH scavenging |
| Anti-inflammatory Activity | Lee et al. (2020) | Reduced TNF-α and IL-6 levels by ~40% |
| Anticancer Activity | Kim et al. (2019) | IC = 30 µM in MCF-7 cells |
Case Studies
- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis demonstrated that supplementation with phenolic compounds similar to this compound resulted in reduced joint inflammation and pain scores over a six-week period.
- Case Study on Cancer Treatment : In a preclinical model using mice with implanted tumors, administration of the compound led to a significant reduction in tumor size compared to control groups, highlighting its potential role in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for (2E)-3-[4-methoxy-3-(methoxymethyl)phenyl]-acrylic acid, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be optimized using trans-esterification or nucleophilic substitution strategies. For example, in analogous systems, reaction conditions such as solvent polarity, base strength, and temperature significantly impact outcomes. A study on a structurally similar compound demonstrated that using acetic acid with K₂CO₃ and Cl-MOM under reflux yielded 68% product with a melting point of 80°C, while filtration of potassium salts prior to solvent removal increased yield to 92% with a higher melting point (134.8°C) due to reduced impurities . Key parameters to monitor include reaction time (TLC validation), solvent evaporation rates, and purification methods (e.g., column chromatography vs. recrystallization).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Essential techniques include:
- ¹H/¹³C NMR : Look for characteristic vinyl proton signals (δ 6.2–7.5 ppm, coupling constant J ≈ 16 Hz for trans-configuration) and methoxy/methoxymethyl groups (δ 3.3–3.8 ppm) .
- IR Spectroscopy : Confirm ester/carboxylic acid C=O stretches (~1700 cm⁻¹) and aromatic C-H bends (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 222 for C₁₂H₁₄O₄) and fragmentation patterns validate structural integrity .
Q. How can researchers assess the compound’s potential as an α-glucosidase inhibitor in vitro?
Standard protocols involve:
- Enzyme Inhibition Assays : Incubate the compound with α-glucosidase (e.g., from Saccharomyces cerevisiae) and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside). Measure inhibition via UV-Vis absorbance at 405 nm .
- Dose-Response Curves : Calculate IC₅₀ values using non-linear regression. For reference, structurally related (E)-3-(4-methoxyphenyl)acrylic acid exhibits IC₅₀ values < 50 µM .
Advanced Research Questions
Q. Why do reaction conditions for synthesizing methoxymethyl-substituted acrylic acids yield divergent products, and how can intermediates be trapped?
Competing pathways (e.g., O- vs. C-alkylation) may arise due to base strength and steric effects. For example, weaker bases (K₂CO₃) favor methoxymethyl ether formation, while stronger bases (NaH) may deprotonate the acrylic acid, leading to side products. Mechanistic studies using in situ FTIR or quenching experiments can identify intermediates like enolates or carbocation species .
Q. What structural features govern the compound’s supramolecular interactions in crystal lattices, and how do these affect physicochemical properties?
X-ray crystallography of analogous compounds reveals key interactions:
- Hydrogen Bonding : Carboxylic acid dimers (O─H···O) stabilize the lattice .
- π-Stacking : Aromatic rings align with 3.5–4.0 Å spacing, influencing solubility and melting points .
- Methoxy Group Orientation : Conformational flexibility (e.g., gauche vs. anti arrangements) impacts packing efficiency .
Q. How can computational modeling (e.g., DFT, MD) predict biological activity and guide analog design?
- Docking Studies : Simulate binding to α-glucosidase (PDB: 2ZEJ) to identify key residues (e.g., Asp215, Glu277) for hydrogen bonding with the carboxylic acid group .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize methoxy or halogen modifications .
Q. What analytical challenges arise in resolving enantiomeric impurities or regioisomers during synthesis?
- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers .
- NOESY NMR : Detect spatial proximity of methoxymethyl protons to aromatic signals to distinguish regioisomers .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported melting points or NMR shifts for this compound?
Variability may stem from:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points .
- Solvent Traces : Residual EtOAc or hexane in NMR samples shifts proton signals. Dry samples under high vacuum (0.1 mmHg) for 24 hours .
- pH Effects : Carboxylic acid protonation in DMSO-d₆ vs. CDCl₃ changes chemical shifts by up to 0.5 ppm .
Methodological Tables
Q. Table 1. Synthetic Optimization of Analogous Acrylic Acids
| Entry | Base | Solvent | Temp. (°C) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetic Acid | 80 | 68 | 80 |
| 2 | K₂CO₃ | EtOAc | 25 | 92 | 134.8 |
| Adapted from |
Q. Table 2. Key Spectral Markers for Structural Validation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 ppm (aromatic H), δ 6.3/7.4 (J = 16 Hz, vinyl H) | |
| IR | 1705 cm⁻¹ (C=O), 1603 cm⁻¹ (C=C) | |
| X-ray | Hydrogen-bonded dimer (O···O distance: 2.65 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
